Aminoxyacetamide-PEG3-azide

説明

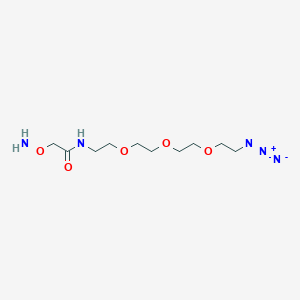

Structure

3D Structure

特性

IUPAC Name |

2-aminooxy-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N5O5/c11-15-14-2-4-18-6-8-19-7-5-17-3-1-13-10(16)9-20-12/h1-9,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZLOCGDVCWCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aminoxyacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoxyacetamide-PEG3-azide is a versatile heterobifunctional crosslinker that is playing an increasingly pivotal role in the fields of bioconjugation, chemical biology, and therapeutic development. This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. Featuring a central polyethylene (B3416737) glycol (PEG) spacer, this linker possesses two distinct reactive moieties: an aminoxyacetamide group for conjugation to carbonyls (aldehydes and ketones) and an azide (B81097) group for "click chemistry" reactions. This dual functionality enables the precise and efficient coupling of diverse molecular entities, facilitating the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a valuable tool for researchers due to its defined structure and reliable reactivity. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₁N₅O₅ | [1] |

| Molecular Weight | 291.3 g/mol | [1] |

| CAS Number | 1379761-16-6 | [1] |

| Purity | Typically ≥95% | |

| Appearance | Varies (often a solid or oil) | |

| Storage Conditions | -20°C, desiccated | [1] |

Chemical Structure and Reactivity

The utility of this compound stems from its distinct chemical functionalities, which allow for sequential or orthogonal bioconjugation strategies.

The aminoxyacetamide group undergoes a chemoselective reaction with aldehydes and ketones to form a stable oxime linkage.[1] This reaction, known as oxime ligation, is particularly useful for targeting biomolecules that have been modified to contain a carbonyl group. The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity.[1] The azide group can participate in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[2]

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several advanced applications.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody.[3] The antibody provides targeting to cancer cells, and upon internalization, the drug is released, leading to cell death. The PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.[5] The flexibility and length of the PEG linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

Bioconjugation and Labeling

This linker is also employed in the general bioconjugation of proteins, peptides, and other biomolecules for various research purposes, including the attachment of fluorescent dyes, biotin, or other reporter molecules.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes the conjugation of this compound to a protein that has been engineered to contain an aldehyde group.

Materials:

-

Aldehyde-modified protein

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0

-

Aniline (B41778) (catalyst, optional)

-

DMSO (for dissolving the linker)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer (e.g., 100 mM).

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a 10-50 fold molar excess over the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

If using, add the aniline catalyst to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-functionalized biomolecule (prepared using the protocol above) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule

-

Alkyne-containing molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

DMSO (for dissolving reagents)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer.

-

Dissolve the alkyne-containing molecule in DMSO.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water or DMSO).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically at a 1:5 to 1:20 molar ratio of biomolecule to alkyne).

-

Add THPTA to the reaction mixture to a final concentration that is 5-fold higher than the copper concentration.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the conjugate using a desalting column to remove excess reagents and copper.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications in living systems or with copper-sensitive biomolecules.

Materials:

-

Azide-functionalized biomolecule

-

Strained alkyne (e.g., DBCO, BCN)-containing molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving reagents)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer.

-

Dissolve the strained alkyne-containing molecule in DMSO to create a stock solution.

-

-

Conjugation Reaction:

-

Add the strained alkyne stock solution to the solution of the azide-functionalized biomolecule. A 2-10 fold molar excess of the strained alkyne is typically sufficient.

-

Incubate the reaction at room temperature for 1-12 hours. The reaction can also be performed at 4°C for overnight incubation.

-

-

Purification:

-

Purify the conjugate using a desalting column.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure and dual reactivity enable the precise construction of complex bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. The protocols provided in this guide offer a foundation for the successful implementation of this linker in various experimental settings. As the fields of chemical biology and targeted therapies continue to evolve, the importance of such sophisticated linkers is poised to grow, facilitating new discoveries and innovations.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 3. This compound - Immunomart [immunomart.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

In-Depth Technical Guide to Aminoxyacetamide-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoxyacetamide-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal aminoxy group and an azide (B81097) moiety connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a two-step, orthogonal conjugation strategy. This enables the precise and stable linkage of biomolecules, such as antibodies or proteins, to small molecule payloads, such as cytotoxic drugs or E3 ligase ligands.

The aminoxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones), a reaction that can be performed under mild, aqueous conditions.[1][2] Concurrently, the azide group is primed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to efficiently and specifically react with alkyne-functionalized molecules.[3][4][5] The PEG3 spacer not only enhances the solubility and flexibility of the linker, thereby improving accessibility and reducing steric hindrance during conjugation, but also favorably influences the pharmacokinetic properties of the final bioconjugate.[6]

Chemical Properties and Data

This compound is a versatile chemical tool for researchers engaged in the development of targeted therapeutics and chemical biology probes. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C10H21N5O5 | [6][7] |

| Molecular Weight | 291.30 g/mol | [6] |

| CAS Number | 1379761-16-6 | [7] |

| Physical Form | Colorless oil | [8] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [8] |

| Storage Temperature | -20°C | [7] |

Experimental Protocols

The dual reactivity of this compound allows for a variety of conjugation strategies. Below are detailed protocols for its two primary modes of reaction: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol describes the conjugation of the aminoxy group of the linker to a biomolecule that has been engineered to contain an aldehyde group.

Materials:

-

Aldehyde-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

-

This compound

-

Aniline (B41778) or p-phenylenediamine (B122844) (catalyst, optional)

-

DMSO or other suitable organic solvent

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).

-

If using a catalyst, prepare a fresh stock solution of aniline or p-phenylenediamine in the reaction buffer.

-

-

Conjugation Reaction:

-

To the solution of the aldehyde-modified biomolecule, add the this compound stock solution to achieve a 5-20 molar excess relative to the biomolecule.

-

If used, add the catalyst to a final concentration of 10-50 mM.

-

Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.

-

-

Purification:

-

Remove the excess linker and catalyst from the reaction mixture using size-exclusion chromatography, dialysis, or another appropriate purification method for the biomolecule.

-

-

Characterization:

-

Characterize the resulting azide-functionalized biomolecule by mass spectrometry to confirm the successful conjugation and determine the degree of labeling.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the linker (pre-conjugated to a biomolecule as in Protocol 1, or used to link to an alkyne-modified biomolecule) and an alkyne-containing molecule (e.g., a cytotoxic drug, a fluorescent probe).

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Sodium ascorbate (B8700270) (reducing agent)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO, water).

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a premixed solution of CuSO4 and THPTA in water. A typical ratio is 1:5 (e.g., 20 mM CuSO4 and 100 mM THPTA).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide- and alkyne-functionalized molecules in the reaction buffer. A slight molar excess (1.5-5 equivalents) of one reactant is often used to drive the reaction to completion.

-

Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the final conjugate using a method appropriate for the molecules involved, such as HPLC, size-exclusion chromatography, or affinity chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques like mass spectrometry, HPLC, and SDS-PAGE (for protein conjugates).

-

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Caption: Workflow for ADC synthesis using this compound.

PROTAC Synthesis Signaling Pathway

The diagram below outlines the logical relationship in the synthesis of a PROTAC, where this compound links a target protein ligand to an E3 ligase ligand.

Caption: Logical pathway for PROTAC synthesis via dual ligation.

References

- 1. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Aminooxy-amido-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Aminoxyacetamide-PEG3-azide: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aminoxyacetamide-PEG3-azide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in creating antibody-drug conjugates (ADCs), and presents visual workflows to facilitate understanding and implementation in a research setting.

Core Molecular and Physical Properties

This compound is a versatile chemical tool designed for the precise linkage of molecules. Its structure features an aminoxyacetamide group, an azide (B81097) moiety, and a three-unit polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it a valuable reagent for constructing complex biomolecular architectures like ADCs. The PEG spacer not only enhances the solubility of the molecule and its conjugates but also provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.[1]

| Property | Value |

| Molecular Weight | 291.3 g/mol [1] |

| Molecular Formula | C₁₀H₂₁N₅O₅[1] |

| CAS Number | 1379761-16-6[1][2] |

| Appearance | Colorless to light yellow liquid[3] |

| Solubility | Soluble in water (125 mg/mL with sonication)[3], DCM, THF, acetonitrile, DMF, and DMSO.[4] |

| Storage | Store at -20°C for long-term stability.[1][2] |

Functional Groups and Reactivity

The utility of this compound stems from its two distinct reactive groups, which allow for sequential and specific conjugation reactions.

-

Aminoxyacetamide Group: This moiety reacts selectively with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime bond.[1] This reaction is particularly useful for targeting proteins that have been engineered to contain a carbonyl group or for reacting with oxidized carbohydrates on antibodies.

-

Azide Group: The azide functionality is a key component for "click chemistry." It readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN), forming a stable triazole ring.[1]

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general two-step procedure for conjugating a cytotoxic drug (payload) to an antibody using this compound.

Step 1: Introduction of a Carbonyl Group onto the Antibody

-

Glycan Oxidation: For antibodies with accessible carbohydrate moieties, selective oxidation can generate aldehyde groups. A common method involves treating the antibody with a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄).

-

Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 5-10 mg/mL.

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

-

Incubate the reaction in the dark for 30-60 minutes at room temperature.

-

Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.

-

Remove excess reagents and byproducts by buffer exchange using a desalting column or dialysis.

-

Step 2: Conjugation of the Linker and Payload

-

Oxime Ligation: The aldehyde-modified antibody is first reacted with the aminoxyacetamide group of the linker.

-

Adjust the pH of the oxidized antibody solution to approximately 6.0-6.5.

-

Add a 20- to 50-fold molar excess of this compound to the antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature.

-

Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) to remove unreacted linker.

-

-

Click Chemistry: The azide-functionalized antibody is then conjugated to an alkyne-modified cytotoxic payload.

-

Prepare a stock solution of the alkyne-payload in a water-miscible organic solvent (e.g., DMSO).

-

In a separate tube, prepare the catalyst solution. For CuAAC, this typically involves a copper(II) sulfate (B86663) (CuSO₄) solution, a reducing agent like sodium ascorbate, and a copper-chelating ligand such as THPTA.

-

Add the alkyne-payload to the azide-functionalized antibody solution (typically a 5- to 10-fold molar excess).

-

Add the catalyst solution to initiate the click reaction.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Purify the final ADC product using SEC or another suitable chromatography method to remove unreacted payload and catalyst components.

-

Diagrams and Workflows

Logical Relationship of this compound Components

Caption: Functional components of the linker.

Experimental Workflow for ADC Synthesis

Caption: ADC synthesis workflow.

References

Aminoxyacetamide-PEG3-azide CAS number

An In-depth Technical Guide to Aminoxyacetamide-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a terminal aminoxy group and an azide (B81097) group connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use in click chemistry and oxime ligation reactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing experimental conditions, calculating molar equivalents, and ensuring proper storage and handling.

| Property | Value | Citation |

| CAS Number | 1379761-16-6 | [1][2][3] |

| Molecular Formula | C₁₀H₂₁N₅O₅ | [1][2] |

| Molecular Weight | 291.3 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | [3][4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in DMSO, DMF, acetonitrile, chloroform, methanol | [4] |

| Storage Conditions | Store at -20°C for long-term stability (up to 3 years in pure form) | [1][2][3] |

Core Applications in Bioconjugation

This compound serves as a versatile tool for covalently linking biomolecules. Its dual functionality is particularly valuable in the synthesis of complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][6][7]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminoxy group can be reacted with an aldehyde engineered into the antibody's glycan structure, while the azide group is subsequently "clicked" onto an alkyne-modified cytotoxic payload.

-

PROTACs: In PROTAC synthesis, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[7]

-

Biomolecule Labeling: It is widely used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, oligonucleotides, or cell surfaces for imaging and diagnostic assays.[1]

The PEG3 spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the components.[1]

Reaction Mechanisms and Workflows

The power of this compound lies in its two orthogonal reactive handles: the aminoxy group for oxime ligation and the azide group for click chemistry.

Dual Reactivity Pathway

The linker enables two distinct, highly selective conjugation reactions. The azide participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), while the aminoxyacetamide group reacts with carbonyls (aldehydes or ketones) to form a stable oxime bond.[1][7]

Caption: Dual reactivity of the linker for oxime ligation and click chemistry.

General Experimental Workflow

A typical workflow for creating a dual-labeled biomolecule involves a sequential conjugation strategy, often starting with the oxime ligation followed by the click reaction, with purification steps in between.

Caption: Sequential bioconjugation workflow using the bifunctional linker.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Researchers must optimize conditions for their specific biomolecules and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the linker (already conjugated to a biomolecule) and an alkyne-containing molecule.[8]

Materials:

-

Azide-functionalized biomolecule in a suitable buffer (e.g., PBS).

-

Alkyne-containing molecule (e.g., fluorescent dye, drug) in DMSO.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).[9][10]

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution.[9][10]

-

Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared).[9][10]

Methodology:

-

In a microcentrifuge tube, combine the azide-functionalized biomolecule with the alkyne-containing molecule. A 4-50 fold molar excess of the alkyne molecule is often used.[9]

-

If not pre-mixed, add the copper-stabilizing ligand (e.g., THPTA) to the CuSO₄ solution and let it incubate for a few minutes.[9][10]

-

Add the ligand/CuSO₄ complex to the reaction mixture. The final copper concentration is typically in the range of 50-200 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be 1-5 mM.[10]

-

Protect the reaction from light if using fluorescent molecules and allow it to incubate at room temperature for 30-60 minutes.[10]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).

-

Once complete, purify the conjugate using size exclusion chromatography, dialysis, or another suitable method to remove the copper catalyst, excess reagents, and by-products.

Protocol 2: Oxime Ligation

This protocol details the reaction between the aminoxy group of the linker and an aldehyde or ketone on a target biomolecule. The reaction is often catalyzed by nucleophilic amines like aniline (B41778) or phenylenediamine derivatives at a slightly acidic to neutral pH.[11][12]

Materials:

-

Aldehyde or ketone-functionalized biomolecule in a suitable buffer.

-

This compound linker.

-

Reaction Buffer: Acetate buffer (pH 4.5-5.5) or PBS (pH 7.0-7.4).

-

Catalyst (optional but recommended): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 100-200 mM in an organic solvent or water).

Methodology:

-

Dissolve the aldehyde/ketone-functionalized biomolecule in the chosen reaction buffer.

-

Add a 10-50 fold molar excess of the this compound linker to the solution.

-

If catalysis is required for neutral pH conditions, add the catalyst to a final concentration of 10-100 mM. Phenylenediamines have been shown to catalyze the reaction more efficiently than aniline at neutral pH.[11]

-

Allow the reaction to proceed at room temperature for 2-24 hours. The reaction is generally faster at acidic pH.[13]

-

Monitor the reaction progress by an appropriate analytical method (e.g., mass spectrometry to observe the mass shift corresponding to the addition of the linker).

-

Upon completion, purify the resulting azide-functionalized biomolecule to remove unreacted linker and catalyst, typically using size exclusion chromatography or dialysis.

Conclusion

This compound is a powerful and enabling tool for the construction of complex biomolecular conjugates. Its heterobifunctional nature allows for controlled, sequential ligations through two of the most robust and bioorthogonal reactions available: oxime ligation and click chemistry. By understanding its properties and mastering the associated protocols, researchers in drug development and chemical biology can effectively design and synthesize novel ADCs, PROTACs, and advanced diagnostic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Aminooxy-amido-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]

- 6. Aminooxy-PEG3-azide | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. confluore.com.cn [confluore.com.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

Solubility Profile of Aminoxyacetamide-PEG3-azide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Aminoxyacetamide-PEG3-azide, a bifunctional linker commonly utilized in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in experimental workflows. This document outlines its qualitative and estimated quantitative solubility in various organic solvents, provides a general protocol for its dissolution, and illustrates a typical experimental workflow involving this compound.

Core Concepts

This compound is a heterobifunctional molecule featuring an aminoxy group and an azide (B81097) moiety, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer. The aminoxy group allows for the formation of a stable oxime bond with aldehydes and ketones, while the azide group enables "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG linker enhances the hydrophilicity and biocompatibility of the molecule.

Data on Solubility

Qualitative Solubility

Data from closely related molecules, such as Aminooxy-amido-PEG3-azide and Iodoacetamide-PEG3-azide, indicates that this compound is soluble in a range of common organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile (ACN) | Soluble |

| Water | Soluble |

Estimated Quantitative Solubility

The following table provides estimated solubility values based on data for similar PEGylated biotin (B1667282) and amine compounds. These values should be used as a guideline and may vary depending on the specific batch and purity of the reagent. For instance, a related compound, m-PEG3-Amine, is reported to be soluble in DMSO at 50 mg/mL, while Biotin-PEG3-Azide is soluble in DMSO and water at 10 mg/mL.

| Solvent | Estimated Max. Concentration (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 10 - 50 |

| Dimethylformamide (DMF) | 10 - 50 |

| Water | ~10 |

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a general procedure for the preparation of a stock solution of this compound. It is recommended to handle the reagent in a dry environment, as PEG compounds can be hygroscopic.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Argon or Nitrogen gas (optional)

-

Syringe with a non-coring needle

Procedure:

-

Equilibration: Allow the vial containing this compound to warm to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Using a syringe, add the desired volume of anhydrous DMSO or DMF to the vial. For example, to prepare a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of the reagent.

-

Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.

-

Inert Atmosphere (Optional but Recommended): For long-term storage, it is advisable to flush the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture.

-

Storage: Store the stock solution at -20°C. For long-term storage, aliquoting the solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Visualization of a Typical Experimental Workflow

The following diagram illustrates a typical bioconjugation workflow utilizing this compound to link a biomolecule containing an aldehyde or ketone group with a second molecule functionalized with an alkyne.

Caption: A typical bioconjugation workflow using this compound.

Navigating the Stability of Aminoxyacetamide-PEG3-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Aminoxyacetamide-PEG3-azide, a heterobifunctional linker crucial in bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental results and the quality of resulting bioconjugates. This guide consolidates available data and outlines best practices for its handling and storage.

Core Concepts: Understanding the Molecule

This compound is a versatile chemical tool featuring three key components:

-

Aminoxy Group: Reacts with aldehydes and ketones to form stable oxime linkages.

-

PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances solubility and provides spatial separation between conjugated molecules.

-

Azide (B81097) Group: Enables "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), for efficient and specific conjugation.

The stability of this molecule is inherently linked to the chemical reactivity of these functional groups and the integrity of the PEG spacer.

Recommended Storage and General Stability

Proper storage is critical to prevent degradation and maintain the reactivity of this compound. Based on information from various suppliers, the following conditions are recommended:

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C is the most commonly recommended temperature for long-term storage. Some suppliers also list 2-8°C for shorter periods. | [1][2][3] |

| Container | Keep in a tightly sealed container. | [4] |

| Atmosphere | Store in a dry and well-ventilated place. Desiccation is recommended. | [4][] |

| Light Exposure | Protect from light. | [6] |

| Shelf Life | Aminoxy compounds are known to be sensitive and are not intended for long-term storage. One supplier recommends immediate use (within one week). | [2][7] |

It is crucial to note that repeated freeze-thaw cycles should be avoided. Aliquoting the reagent into smaller, single-use vials upon receipt is a recommended practice.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, degradation can be anticipated based on the chemistry of its constituent parts: the polyethylene glycol (PEG) chain, the aminoxy group, and the azide group.

Polyethylene Glycol (PEG) Chain Degradation

The PEG backbone is susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen. This process can lead to chain scission and the formation of various impurities.

Functional Group Stability

-

Azide Group: Organic azides are generally stable but can be sensitive to strong reducing agents, which can convert the azide to an amine. They are also potentially energetic and should be handled with care, avoiding high temperatures, pressure, and shock.[6] It is critical to avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid, and with heavy metals, which can form explosive metal azides.[6]

-

Aminoxy Group: The aminoxy functionality is susceptible to oxidation. Its reactivity with aldehydes and ketones is pH-dependent, with optimal reaction rates typically observed in slightly acidic conditions (pH 4-5). At neutral or basic pH, the stability of the aminoxy group itself is generally higher, but its conjugation efficiency is reduced.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Table 2: General Protocol for Forced Degradation Studies

| Stress Condition | Typical Methodology |

| Acidic Hydrolysis | Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis. |

| Basic Hydrolysis | Dissolve the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis. |

| Oxidative Degradation | Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H2O2) and incubate at room temperature or a slightly elevated temperature for a defined period. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) in a controlled temperature oven for a defined period. The compound can also be studied in solution at elevated temperatures. |

| Photostability | Expose the solid compound or a solution of the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines. |

Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance due to degradation. The method must also be able to separate the intact molecule from its degradation products.

A general starting point for an HPLC method would be:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound or its potential chromophoric degradation products absorb (e.g., around 210 nm).

-

Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Safe Handling and Incompatibilities

Safe handling of this compound is essential. The following precautions should be observed:

Table 3: Handling and Incompatibility Information

| Aspect | Guideline |

| Personal Protective Equipment | Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4] |

| Ventilation | Use in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.[4] |

| Ignition Sources | Keep away from heat, sparks, and open flames.[4] |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and heavy metals.[4][6] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Azide-containing waste should be handled as hazardous. |

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While specific quantitative stability data under various conditions are not widely published, a conservative approach to storage and handling is recommended. Storing the compound at -20°C in a tightly sealed container, protected from light, is the best practice to ensure its long-term integrity. For critical applications, it is advisable to perform in-house stability assessments using techniques such as forced degradation studies coupled with a validated stability-indicating HPLC method. By adhering to these guidelines, researchers can minimize the risk of reagent degradation and ensure the reliability and reproducibility of their bioconjugation experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. | Semantic Scholar [semanticscholar.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]

The Pivotal Role of the PEG3 Linker in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Among the chemical tools enabling these innovations, the short-chain polyethylene (B3416737) glycol (PEG) linker, specifically the three-unit variant (PEG3), has emerged as a cornerstone in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth exploration of the function of the PEG3 linker, summarizing key quantitative data, detailing experimental protocols, and visualizing its role in critical biological and experimental workflows.

Core Functions and Advantages of the PEG3 Linker

The PEG3 linker is a discrete, monodisperse entity composed of three repeating ethylene (B1197577) glycol units. Its defined structure and modest length bestow a unique combination of properties that are highly advantageous in bioconjugation.

Enhanced Hydrophilicity and Solubility: A primary function of the PEG3 linker is to impart hydrophilicity to the bioconjugate.[1][2] Many potent cytotoxic payloads used in ADCs and the complex molecules that constitute PROTACs are inherently hydrophobic.[3] The inclusion of a PEG3 linker can significantly improve the aqueous solubility of the final construct, mitigating the risk of aggregation which can lead to loss of efficacy and increased immunogenicity.[2] This enhanced solubility is crucial for formulation, stability, and in vivo performance.

Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a biocompatible and non-toxic polymer.[4] The PEG3 linker, by its nature, shares these characteristics. When conjugated to a therapeutic molecule, it can create a "hydration shell" that masks the bioconjugate from the immune system, thereby reducing the potential for an immunogenic response.[1]

Optimized Pharmacokinetics: The pharmacokinetic profile of a biotherapeutic is a critical determinant of its clinical success. The incorporation of PEG linkers, including the PEG3 variant, has been shown to influence the metabolism and pharmacokinetics of bioconjugates.[5] While longer PEG chains are often associated with a more pronounced extension of plasma half-life, the PEG3 linker offers a subtle but significant modification.[] It can contribute to reduced renal clearance and a more favorable biodistribution, ultimately enhancing the therapeutic window.[5] A study on a 89Zr-radiolabeled antibody demonstrated that the inclusion of a PEG3 linker led to more rapid excretion of metabolites, which can enhance imaging contrast by reducing background signal.[5]

Flexible Spacer with Defined Length: The PEG3 linker acts as a flexible spacer, providing a defined distance between the conjugated molecules. This spatial separation is critical for ensuring that each component of the bioconjugate can function optimally without steric hindrance. In ADCs, this means the antibody can bind to its target antigen without interference from the payload, and in PROTACs, it allows for the effective formation of the ternary complex between the target protein and the E3 ligase.[3][7]

Quantitative Impact of the PEG3 Linker

The decision to incorporate a PEG3 linker into a bioconjugate is often driven by the need to fine-tune its physicochemical and pharmacokinetic properties. The following tables summarize key quantitative parameters influenced by the presence of a PEG linker, providing a comparative perspective. While direct head-to-head comparisons isolating the effect of a PEG3 linker are not always available in the literature, the data presented offers valuable insights based on studies of PEGylated versus non-PEGylated linkers and conjugates with varying PEG lengths.

| Parameter | Non-PEGylated Linker (e.g., SMCC) | PEGylated Linker (e.g., Thiol-PEG3-acid) | Rationale and Impact |

| Hydrophilicity | Lower | Higher | The PEG3 linker increases the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and lead to shorter retention times in Hydrophobic Interaction Chromatography (HIC).[8] |

| Pharmacokinetics | More rapid clearance | Generally improved (longer half-life, lower clearance) | The hydrophilic nature of the PEG3 linker reduces non-specific interactions, leading to prolonged circulation and reduced plasma clearance.[8] |

| Drug-to-Antibody Ratio (DAR) | High DAR can lead to increased aggregation and rapid clearance | May allow for a higher DAR with hydrophobic payloads | By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody without compromising stability.[8] |

Table 1: Comparative Performance of PEGylated vs. Non-PEGylated Linkers. This table provides a qualitative and rationale-based comparison of key performance parameters.

| Parameter | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Efficacy | Rationale and Impact |

| PEGylated ADC | Comparable or slightly higher potency in some studies | Often enhanced due to improved pharmacokinetics | While in vitro potency may be similar, the improved stability and circulation time of PEGylated ADCs can lead to better tumor accumulation and overall in vivo efficacy.[9] |

Table 2: Impact of PEGylation on ADC Efficacy. This table summarizes the general trends observed for the efficacy of ADCs with and without PEG linkers.

Experimental Protocols for Bioconjugation with PEG3 Linkers

The versatility of the PEG3 linker is reflected in the variety of chemical handles that can be attached to its termini, allowing for a range of conjugation strategies. Below are detailed methodologies for key experiments involving PEG3 linkers.

Protocol 1: Two-Step Antibody-Drug Conjugation using a Thiol-PEG3-acid Linker

This protocol outlines the conjugation of a cytotoxic drug to an antibody via a heterobifunctional Thiol-PEG3-acid linker. The carboxylic acid end of the linker is first activated and reacted with the drug, and the thiol end is subsequently used for conjugation to the antibody.

Materials:

-

Thiol-PEG3-acid linker

-

Amine-containing cytotoxic drug

-

Monoclonal antibody (mAb)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns

Procedure:

Part A: Synthesis of the Drug-Linker Conjugate [9]

-

Activation of the Linker: Dissolve the Thiol-PEG3-acid linker in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.2 equivalents). Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.

-

Conjugation to Drug: In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF. Add DIPEA to the drug solution to act as a base. Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution. Stir the reaction mixture at room temperature overnight.

-

Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Part B: Conjugation to the Antibody [9]

-

Antibody Reduction: Prepare the antibody in PBS (pH 7.4). To the antibody solution, add EDTA to a final concentration of 1 mM. Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Purification of Reduced Antibody: Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.

-

Final Conjugation: Add the purified drug-linker conjugate (from Part A) to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate the reaction at room temperature for 1-2 hours.

-

Purification of the ADC: Purify the final ADC using a desalting column or size-exclusion chromatography to remove any unreacted drug-linker.

Characterization:

-

Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) or UPLC-Q-TOF-MS.[9]

-

Assess monomer purity by Size Exclusion Chromatography (SEC).[9]

-

Evaluate in vitro stability by incubating the ADC in human plasma followed by LC-MS analysis.[9]

Protocol 2: Azide-Alkyne Click Chemistry using a PEG3 Linker

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal conjugation method. This can be adapted for PEG3 linkers functionalized with azide (B81097) and alkyne groups.

Materials:

-

Azide-PEG3-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Appropriate buffer (e.g., PBS)

-

DMSO (if needed to dissolve components)

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-PEG3-functionalized molecule in water or DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in water or DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of the THPTA or TBTA ligand in water or DMSO.

-

-

Pre-complexation of Copper: In a microcentrifuge tube, mix the CuSO4 stock solution with the ligand stock solution. A common ratio is 1:2 to 1:5 (CuSO4:ligand). Allow to incubate for a few minutes.

-

Click Reaction:

-

In a reaction tube, combine the azide-PEG3 and alkyne-functionalized molecules in the desired molar ratio in the reaction buffer.

-

Add the pre-complexed copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove the copper catalyst and unreacted starting materials.

Visualizing the Role of the PEG3 Linker

To better understand the function of the PEG3 linker in complex biological and experimental processes, Graphviz diagrams are provided below. These diagrams illustrate the logical relationships and workflows where the PEG3 linker plays a crucial role.

References

- 1. precisepeg.com [precisepeg.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. functional-polymers.alfa-chemistry.com [functional-polymers.alfa-chemistry.com]

- 5. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tableAtomic-Scale View of Protein–PEG Interactions that Redirect the Thermal Unfolding Pathway of PEGylated Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Chemistry and Application of Aminoxy-Carbonyl Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reaction between an aminoxy group and an aldehyde or ketone, known as oxime ligation, is a cornerstone of modern bioconjugation and chemical biology. Its high chemoselectivity, the stability of the resulting oxime bond, and the mild reaction conditions have made it an invaluable tool for the precise modification of complex biomolecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the aminoxy group with carbonyl compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Oxime Ligation

The formation of an oxime occurs through a nucleophilic addition-elimination reaction between an aminoxy-containing molecule (R-ONH₂) and an aldehyde or ketone. The reaction is highly chemoselective due to the rarity of aldehydes and ketones in native biological systems, thus minimizing off-target reactions.[1]

The reaction mechanism proceeds in two main steps:

-

Nucleophilic Attack: The nitrogen atom of the aminoxy group, a potent α-effect nucleophile, attacks the electrophilic carbonyl carbon.[2] This step is reversible and leads to the formation of a tetrahedral hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the stable oxime bond (C=N-O), releasing a molecule of water.[3]

The overall reaction rate is pH-dependent. Mildly acidic conditions (pH 4-5) are generally optimal as they facilitate the dehydration step without significantly protonating and deactivating the aminoxy nucleophile.[3][4][5] However, the reaction can proceed at neutral pH, albeit at a slower rate, which is often desirable for biological applications.[3]

Quantitative Analysis of Oxime Ligation Kinetics

The rate of oxime formation is influenced by several factors, including the nature of the carbonyl compound, pH, and the presence of catalysts. The following tables summarize key quantitative data for easy comparison.

| Feature | Oxime Ligation |

| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[1] |

| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[1] |

| Stability of Conjugate | High hydrolytic stability[1][6] |

| Specificity | Highly specific for aldehydes/ketones and aminoxy/hydrazine groups[1] |

Table 1: General Comparison of Oxime Ligation with other Bioconjugation Methods.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) | Reference |

| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (B41778) (100 mM) | 7.0 | 8.2 ± 1.0 M⁻¹s⁻¹ | [4] |

| Aldehyde-functionalized protein + Aminooxy-dansyl | Aniline (100 mM) | 7.0 | 10.3 M⁻¹s⁻¹ | [7] |

| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.0 | 27.0 M⁻¹s⁻¹ | [7] |

| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.0 | >10-fold increase vs 100 mM aniline | [7] |

| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (750 mM) | 7.0 | ~15-fold increase vs 100 mM aniline | [7] |

| 4-Nitrobenzaldehyde + Arylhydrazine | - | - | 4.5-fold faster than 4-methoxybenzaldehyde | [3] |

| Citral (conjugated aldehyde) + Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 48.6 s⁻¹M⁻¹ | [8] |

| 2-Pentanone (ketone) + Aminooxy-dansyl | Aniline (100 mM) | 7.3 | 0.082 s⁻¹M⁻¹ | [8] |

Table 2: Second-Order Rate Constants for Oxime Formation under Various Conditions.

Stability of the Oxime Linkage

A key advantage of oxime ligation is the high hydrolytic stability of the resulting bond compared to other imine-based linkages like hydrazones.[6][9] This stability is crucial for applications where the conjugate is exposed to aqueous environments for extended periods. Generally, oximes derived from ketones are more stable than those derived from aldehydes.[3][6]

| Conjugate Type | Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |

| Methylhydrazone | C=N-NHCH₃ | ~600 |

| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 |

| Semicarbazone | C=N-NHC(O)NH₂ | ~160 |

| Oxime | C=N-OH | 1 |

Table 3: Relative Rates of Hydrolysis for an Oxime and Isostructural Hydrazones at pD 7.0. The rate constant for the oxime is set as the baseline (krel = 1). [6]

Experimental Protocols

General Protocol for Oxime Ligation in Bioconjugation

This protocol provides a general framework for the conjugation of an aminooxy-functionalized molecule to a biomolecule containing an aldehyde or ketone group.[1]

Materials:

-

Biomolecule with an aldehyde or ketone group

-

Aminooxy-functionalized molecule

-

Reaction Buffer: 100 mM Phosphate buffer (pH 6.0-7.0) or Phosphate-buffered saline (PBS)

-

Catalyst (optional): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 100 mM in DMSO or aqueous buffer)

-

Quenching reagent (optional): Acetone or hydroxylamine

-

Purification system: Size-exclusion chromatography (SEC), HPLC, or dialysis

Procedure:

-

Preparation of Reactants:

-

Dissolve the biomolecule containing the carbonyl group in the reaction buffer to a desired concentration.

-

Dissolve the aminooxy-functionalized molecule in the same buffer. A 1.5 to 5-fold molar excess over the biomolecule is typically used.

-

-

Ligation Reaction:

-

Add the aminooxy-functionalized molecule solution to the biomolecule solution.

-

If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 2 to 24 hours, depending on the reactivity of the substrates and the presence of a catalyst.

-

Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

-

-

Quenching and Purification:

-

(Optional) Once the reaction has reached the desired level of completion, quench any unreacted aminooxy groups by adding an excess of acetone.

-

Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.

-

Protocol for Determining the Hydrolytic Stability of Oximes by ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of oxime bond stability under different pH conditions.[6]

Materials:

-

Oxime conjugate

-

Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0)

-

Deuterated formaldehyde (B43269) (CD₂O) or another suitable "trap" for the released aminoxy compound

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.

-

In an NMR tube, combine the oxime stock solution with a deuterated buffer.

-

Add a molar excess (typically 10-fold) of a deuterated aldehyde or ketone trap, such as deuterated formaldehyde. This prevents the reverse reaction (oxime formation) from occurring.[9]

-

-

NMR Analysis:

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Incubate the NMR tube at a constant temperature.

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the oxime and the hydrolysis product (the parent aldehyde or ketone) in each spectrum.

-

Plot the natural logarithm of the oxime concentration versus time.

-

The negative of the slope of this plot gives the first-order rate constant (k) for hydrolysis.

-

The half-life (t₁/₂) of the oxime can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Visualizing the Process: Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanism and a typical experimental workflow.

Conclusion

The reaction of aminoxy groups with aldehydes and ketones provides a powerful and reliable method for the covalent modification of molecules. Its high chemoselectivity, robust bond formation, and favorable kinetics, particularly in the presence of catalysts, have established oxime ligation as a premier tool in the fields of drug development, diagnostics, and fundamental biological research. By understanding the core principles and having access to quantitative data and detailed protocols, researchers can effectively leverage this versatile chemistry to advance their scientific goals.

References

- 1. benchchem.com [benchchem.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

The Azide Group in Click Chemistry: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within drug discovery and chemical biology, the need for reactions that are efficient, specific, and biocompatible is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, fulfills this need by defining a set of criteria for ideal chemical reactions: high yields, stereospecificity, simple reaction conditions, and non-interfering byproducts. Central to this chemical paradigm is the azide (B81097) (N₃) functional group. Its unique combination of small size, metabolic stability, and near-total absence in biological systems makes it an exemplary bioorthogonal handle, allowing chemists to "click" molecules together with precision, even within the complex milieu of a living cell.

This technical guide provides an in-depth exploration of the azide group's reactivity in its most prominent click chemistry roles: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the foundational, yet less "clickable," thermal Huisgen cycloaddition. We will examine the mechanisms, kinetics, and practical considerations of these reactions, present quantitative data for comparative analysis, and provide detailed experimental protocols relevant to research and development.

Core Principles of Azide Reactivity

The azide group's utility stems from its electronic structure. It is a potent nucleophile and a 1,3-dipole, enabling it to participate in highly exothermic cycloaddition reactions with alkynes to form stable triazole rings. While the thermal reaction is sluggish, the advent of catalysis and strain-promotion has unlocked its full potential.

-

Thermal Huisgen 1,3-Dipolar Cycloaddition: This reaction is the uncatalyzed cycloaddition of an azide and an alkyne. While foundational, it requires elevated temperatures and long reaction times.[1] A significant drawback is the lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazole isomers, which complicates purification and fails the "click" criteria.[2]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently reported by the groups of Sharpless and Meldal, this reaction revolutionized the field. The introduction of a copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the thermal process.[2] It proceeds under mild, often aqueous, conditions and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[1] The primary limitation is the cytotoxicity of the copper catalyst, which can restrict its use in living organisms.[3][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, Carolyn Bertozzi's group developed this catalyst-free alternative. SPAAC utilizes a strained cyclooctyne, where the high ring strain (~18 kcal/mol) provides the activation energy to drive the cycloaddition with an azide.[3] This truly bioorthogonal reaction is ideal for applications in live cells and whole organisms.[3] The reaction rate, however, is generally slower than CuAAC and is highly dependent on the structure of the cyclooctyne.[5]

Quantitative Data Presentation

The selection of a specific click chemistry reaction often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparative Analysis of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Principle | Cu(I)-catalyzed [3+2] cycloaddition | Catalyst-free [3+2] cycloaddition |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclo -Alkyne |

| Biocompatibility | Limited in live cells due to Cu(I) toxicity | Excellent, widely used for in vivo applications.[5] |

| Reaction Rate | Very Fast (k ≈ 1-100 M⁻¹s⁻¹)[6] | Slower than CuAAC (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)[5] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers, but often irrelevant due to the symmetric nature of many cyclooctynes |

| Key Advantage | Exceptional speed and efficiency | Metal-free, truly bioorthogonal |

Table 2: Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide

The reactivity in SPAAC is critically dependent on the structure of the cyclooctyne. The data below, compiled for the reaction with benzyl azide at room temperature, illustrates the kinetic differences between common cyclooctynes.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.14[7][8] |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.3 - 1.0[7] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 - 0.7[7][8] |

| DIBAC | DIBAC | ~0.31[8] |

| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³[9] |

Note: Rates can vary based on solvent, temperature, and specific derivatives used.[7]

Table 3: Effect of Ligands on CuAAC Reaction Rates

Ligands are crucial in CuAAC to stabilize the active Cu(I) oxidation state and accelerate the reaction. Tris(triazolylmethyl)amine-type ligands are particularly effective.

| Ligand | Conditions | Apparent Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Tris(triazolylmethyl)amine (TL) - Dinuclear Acetylide | Aqueous Solution | 783 | [8] |

| Tris(triazolylmethyl)amine (TL) - Trinuclear Acetylide | Aqueous Solution | 27 | [8] |

| Representative Tris(heterocyclemethyl)amine | Dilute Aqueous | ~10 - 150 | [10] |

| Representative Tris(heterocyclemethyl)amine | 80% DMSO | ~200 - 1600 | [10] |

Note: The kinetics of ligand-accelerated CuAAC are complex and can be influenced by ligand-to-metal ratios and solvent conditions.[10][11]

Reaction Mechanisms and Logical Workflows

Visualizing the mechanisms and experimental workflows is key to understanding and applying these reactions effectively.

Applications in Drug Discovery

Click chemistry provides a powerful engine for drug discovery, enabling rapid synthesis of compound libraries and the construction of complex bioconjugates. Fragment-Based Drug Discovery (FBDD) is one area where it has a significant impact.

Experimental Protocols

The following protocols provide a general framework for performing CuAAC and SPAAC reactions. Optimization for specific substrates and applications is often necessary.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical bioconjugation reaction using an in-situ generated Cu(I) catalyst from a CuSO₄ source with a stabilizing ligand.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Azide-containing cargo molecule (e.g., fluorescent dye, biotin).

-

Catalyst Stock Solution: Premix Copper(II) sulfate (B86663) (CuSO₄) and a water-soluble ligand like THPTA in a 1:5 molar ratio in water. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA solution.

-

Reducing Agent Stock: Freshly prepared 100-300 mM Sodium Ascorbate (B8700270) in water.

-

Degassed buffer/water.

Methodology:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to the desired final volume (e.g., to make a total volume of 500 µL).

-

Add the azide-containing cargo molecule. A 2 to 10-fold molar excess over the alkyne is typically used.

-

Add the premixed CuSO₄/ligand catalyst solution to achieve a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5-5 mM.[5] Vortex briefly to mix.

-

Protect the reaction from light and allow it to proceed at room temperature for 30-120 minutes.

-

Monitor reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging, LC-MS).

-

Purify the resulting conjugate using standard methods (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and catalyst.

Protocol 2: General Procedure for SPAAC Labeling of Cell-Surface Proteins

This protocol outlines the labeling of a protein of interest (POI), site-specifically incorporating a strained alkyne, on the surface of live mammalian cells.

Materials:

-

Mammalian cells expressing the POI with a genetically incorporated strained alkyne (e.g., via non-canonical amino acid incorporation).[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Azide-functionalized fluorescent dye (e.g., Azide-AF488).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence microscope for analysis.

Methodology:

-

Culture the cells expressing the alkyne-modified POI to the desired confluency in a multi-well plate.

-

Prepare a stock solution of the azide-functionalized dye in DMSO.

-

Dilute the azide-dye stock solution directly into the cell culture medium to a final concentration typically ranging from 10-100 µM.

-

Remove the existing medium from the cells and add the dye-containing medium.

-

Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 30-60 minutes. The optimal time and concentration should be determined empirically.

-

After incubation, gently aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove unreacted dye.

-

The cells are now labeled and ready for downstream analysis, such as live-cell imaging by fluorescence microscopy or quantitative analysis by flow cytometry.

Conclusion

The azide functional group is a cornerstone of click chemistry, providing a robust and versatile tool for molecular assembly. The development from the slow, non-selective thermal Huisgen cycloaddition to the rapid, highly-selective CuAAC and the biocompatible SPAAC has broadened the applications from materials science to in vivo chemical biology. For researchers in drug development, these reactions offer unparalleled efficiency in lead discovery, optimization, and the creation of sophisticated bioconjugates. By understanding the underlying reactivity, kinetics, and practical considerations detailed in this guide, scientists can effectively harness the power of the azide group to accelerate their research and development efforts.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Intermediates Stabilized by Tris(triazolylmethyl)amines in the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]